N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine
Description
N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a sulfonyl group, and various aromatic and aliphatic substituents
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-ethyl-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H18N2O3S/c1-3-19-17-18(20-16(23-17)14-7-5-4-6-8-14)24(21,22)15-11-9-13(2)10-12-15/h4-12,19H,3H2,1-2H3 |
InChI Key |
LCTYNHWIQHBGNW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives can yield intermediate sulfonamides, which can then be cyclized to form the oxazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-[(4-methylphenyl)sulfonyl]alanine
- Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate
- Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
Uniqueness
N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine stands out due to its unique combination of an oxazole ring and sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
